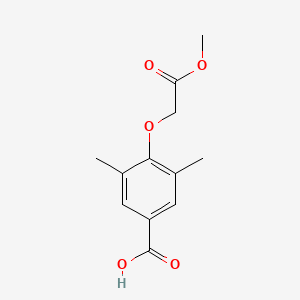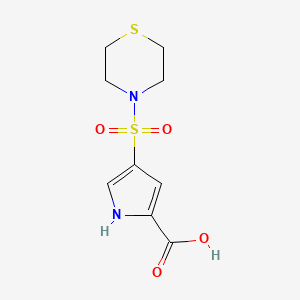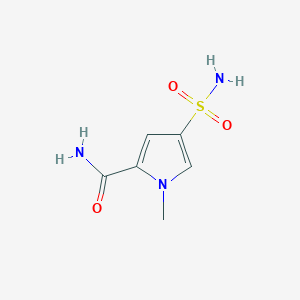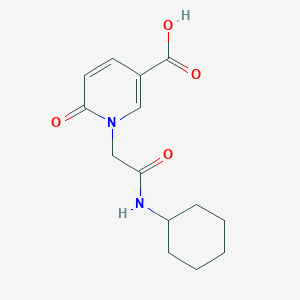![molecular formula C10H11NO2S B1438005 4-乙基-2-甲基-4H-噻吩[3,2-b]吡咯-5-羧酸 CAS No. 1051362-36-7](/img/structure/B1438005.png)
4-乙基-2-甲基-4H-噻吩[3,2-b]吡咯-5-羧酸
描述
“4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a moderately potent inhibitor of human and rat D-amino acid oxidase (DAAO) in vitro .
Synthesis Analysis
The synthesis of “4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” involves several steps. One method involves the use of 2-thiophene aldehyde and diazoacetic ester as raw materials, synthesizing the compound under normal temperature conditions . Another method involves the reaction of 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid with ethanol .Molecular Structure Analysis
The molecular structure of “4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is complex and has been studied using various techniques . The selectivity of acylation of this compound under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Chemical Reactions Analysis
The chemical reactions involving “4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” have been studied. For instance, the selectivity of acylation of this compound under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .科学研究应用
合成和衍生物
- Torosyan等人(2018年)的研究专注于合成一系列N-取代的4H-噻吩[3,2-b]吡咯-5-羧酸及其咪唑衍生物。这项工作突显了该化合物在为潜在的化学合成应用创造各种衍生物方面的多功能性(Torosyan et al., 2018)。
化学性质和反应
- Krayushkin等人(2005年)描述了一种对甲基2-甲基-4H-噻吩[3,2-b]-吡咯-5-羧酸酯进行区域选择性酰化的方法,展示了其化学反应性和创造结构多样化化合物的潜力(Krayushkin et al., 2005)。
电聚合和光致变色性质
- Lengkeek等人(2010年)报道了与4-乙基-2-甲基-4H-噻吩[3,2-b]吡咯-5-羧酸相关的衍生物的电聚合,表明其在创造具有特定电子性能的聚合物薄膜方面的潜力(Lengkeek et al., 2010)。
- 此外,Krayushkin等人(2002年)的研究探讨了基于噻吩吡咯的光致变色物质的合成,暗示了在光响应材料中的应用(Krayushkin et al., 2002)。
杂环化学中的应用
- Ilyin等人(2007年)的研究证明了4H-噻吩[3,2-b]吡咯在合成新型杂环化合物中的应用,表明了其在杂环化学和药物发现领域的重要性(Ilyin et al., 2007)。
作用机制
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses, such as the chikungunya virus . They also act as allosteric inhibitors of the hepatitis C virus NS5B polymerase .
Mode of Action
Similar compounds have been shown to inhibit viral replication by interacting with key enzymes, such as the ns5b polymerase in the case of hepatitis c virus .
Biochemical Pathways
Related compounds have been found to interfere with the replication of viruses by inhibiting key enzymes involved in their life cycle .
Result of Action
Related compounds have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication at the molecular and cellular levels .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit lysine-specific demethylase 1 (KDM1A), an enzyme involved in the regulation of gene transcription through histone demethylation . By inhibiting KDM1A, 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can alter the methylation status of histones, thereby affecting gene expression. Additionally, this compound has demonstrated activity against RNA-dependent RNA polymerase of hepatitis C virus, indicating its potential as an antiviral agent .
Cellular Effects
The effects of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of KDM1A by this compound leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been shown to affect the replication of hepatitis C virus by targeting its RNA polymerase, thereby disrupting viral replication and propagation .
Molecular Mechanism
The molecular mechanism of action of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active site of KDM1A, inhibiting its demethylase activity and leading to an accumulation of methylated histones . This change in histone methylation status results in altered gene expression patterns. Additionally, 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid interacts with the RNA-dependent RNA polymerase of hepatitis C virus, acting as an allosteric inhibitor and preventing the polymerase from synthesizing viral RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid remains stable under controlled conditions, maintaining its inhibitory activity against KDM1A and viral RNA polymerase over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on KDM1A and viral RNA polymerase, leading to significant changes in gene expression and viral replication . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a crucial role in its biotransformation . This metabolism leads to the formation of several metabolites, which may retain or alter the biological activity of the parent compound . Additionally, 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with chromatin and histone proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the chromatin . The presence of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in the nucleus allows it to effectively inhibit KDM1A and modulate gene expression .
属性
IUPAC Name |
4-ethyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCKEVCXVGATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(S2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)



![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)



![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
